![molecular formula C12H10 B14759261 5H-5,8-Methanobenzo[7]annulene CAS No. 252-78-8](/img/structure/B14759261.png)
5H-5,8-Methanobenzo[7]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Methano-5H-benzocycloheptene is a chemical compound with the molecular formula C₁₂H₁₄. It is a derivative of benzocycloheptene, characterized by the presence of a methano bridge, which adds unique structural and chemical properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Methano-5H-benzocycloheptene involves several steps. One common method includes the treatment of a precursor compound with a haloalkyl sulfone, followed by a series of reactions involving base treatment, deprotection, and reduction . The detailed steps are as follows:
Treatment with Haloalkyl Sulfone: The precursor compound is treated with a haloalkyl sulfone in the presence of a base and an inert solvent.
Base Treatment: The product from the first step is treated with a base under heat to form an intermediate compound.
Deprotection: The protecting group from the ketone function of the intermediate compound is removed.
Amination: The deprotected compound is treated with an amine to form the final product.
Industrial Production Methods
Industrial production methods for 5,8-Methano-5H-benzocycloheptene typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Methano-5H-benzocycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with saturated carbon-carbon bonds.
Substitution: Substituted benzocycloheptene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,8-Methano-5H-benzocycloheptene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,8-Methano-5H-benzocycloheptene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9-Methano-5H-benzocycloheptene: A similar compound with a different methano bridge position.
Benzocycloheptene: The parent compound without the methano bridge.
Dibenzocycloheptenes: Compounds with two benzene rings attached to the cycloheptene ring.
Uniqueness
5,8-Methano-5H-benzocycloheptene is unique due to its specific structural features, including the position of the methano bridge, which imparts distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
252-78-8 |
|---|---|
Molekularformel |
C12H10 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
tricyclo[7.2.1.02,7]dodeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H10/c1-2-4-12-10(3-1)7-9-5-6-11(12)8-9/h1-7,11H,8H2 |
InChI-Schlüssel |
FCDPQOCIKDZCMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1=CC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


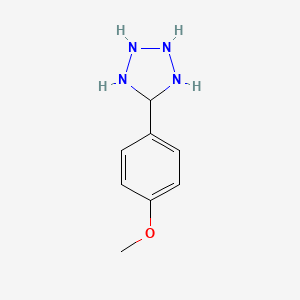
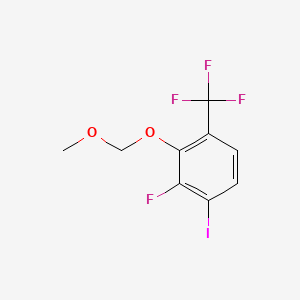
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
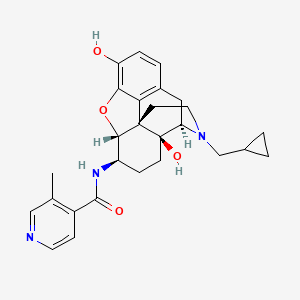
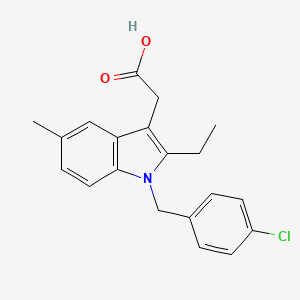

![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
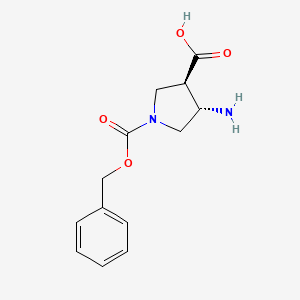
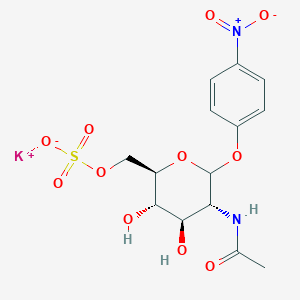
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
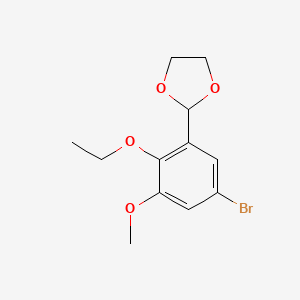

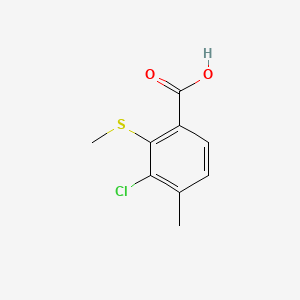
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
